(3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol
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Overview
Description
(3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol is an organic compound characterized by the presence of three tert-butyl groups attached to a phenylene ring, along with two hydroxymethyl groups. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol typically involves the alkylation of a phenol derivative with tert-butyl groups. One common method is the acid-catalyzed reaction of phenol with isobutylene, resulting in the formation of 2,4,6-tri-tert-butylphenol . This intermediate can then be further functionalized to introduce hydroxymethyl groups at the desired positions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale alkylation processes using catalysts like sulfuric acid or other strong acids. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature and reaction time to minimize side products .
Chemical Reactions Analysis
Types of Reactions
(3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions, although the steric hindrance from the tert-butyl groups can affect the reactivity.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Various substituted phenylene derivatives depending on the electrophile used.
Scientific Research Applications
(3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antioxidant activity.
Industry: Utilized in the production of stabilizers, antioxidants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol involves its interaction with molecular targets through its hydroxymethyl groups and the phenylene ring. The bulky tert-butyl groups can influence the compound’s binding affinity and specificity. The compound can participate in redox reactions, acting as an antioxidant by donating electrons to neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar structure but lacks the hydroxymethyl groups.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups and is widely used as an antioxidant.
4-tert-Butylphenol: Contains a single tert-butyl group and is used in various industrial applications.
Uniqueness
(3,4,6-Tri-tert-butyl-1,2-phenylene)dimethanol is unique due to the presence of three tert-butyl groups and two hydroxymethyl groups, which provide a combination of steric hindrance and functional reactivity. This makes it a valuable compound for specific applications where both bulkiness and reactivity are desired.
Properties
CAS No. |
121724-81-0 |
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Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
[3,4,6-tritert-butyl-2-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C20H34O2/c1-18(2,3)15-10-16(19(4,5)6)17(20(7,8)9)14(12-22)13(15)11-21/h10,21-22H,11-12H2,1-9H3 |
InChI Key |
QZJWJFKAVWICNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1CO)CO)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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